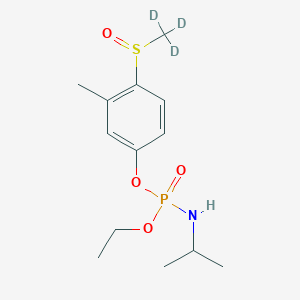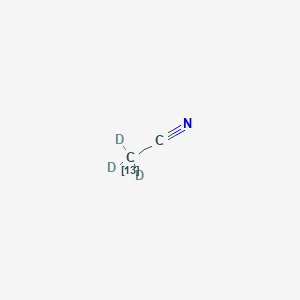
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of chemistry due to its unique structural properties. The compound is characterized by the presence of two cyclopropyl groups attached to an ethylenediamine backbone, making it a valuable building block in asymmetric synthesis and chiral ligand design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopropylamine and ethylenediamine.
Formation of Intermediate: Cyclopropylamine is reacted with ethylenediamine under controlled conditions to form the intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (1S,2S)-(-) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high enantiomeric excess required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It interacts with metal centers in catalytic systems, facilitating enantioselective reactions. The molecular targets include various transition metals, and the pathways involved are those of asymmetric catalysis, where the compound induces chirality in the products formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1,2-Diphenylethylenediamine
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Uniqueness
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.
Propriétés
Numéro CAS |
1092953-43-9 |
|---|---|
Formule moléculaire |
C8H18Cl2N2 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1,2-dicyclopropylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7(5-1-2-5)8(10)6-3-4-6;;/h5-8H,1-4,9-10H2;2*1H |
Clé InChI |
OTCFJCLSSIOTKE-UHFFFAOYSA-N |
SMILES isomérique |
C1CC1[C@@H]([C@H](C2CC2)N)N.Cl.Cl |
SMILES canonique |
C1CC1C(C(C2CC2)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)




